molecular formula C15H19NO4 B3021308 (2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1391476-66-6

(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B3021308
M. Wt: 277.31 g/mol
InChI Key: GKZIJOUYZWYCFA-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The “2S,3S” notation indicates the configuration of the chiral centers in the molecule . The molecule also contains a carboxylic acid group (-COOH), an ethyl group (-CH2CH3), and a methoxyphenyl group (a benzene ring with a -OCH3 group attached) .


Synthesis Analysis

The synthesis of such a molecule would likely involve several steps, including the formation of the piperidine ring, the introduction of the ethyl and methoxyphenyl groups, and the formation of the carboxylic acid group. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The “2S,3S” notation indicates that the molecule has two chiral centers, and their configuration is ‘S’ at the 2nd position and ‘S’ at the 3rd position .


Chemical Reactions Analysis

The chemical reactions that this molecule would undergo would depend on the conditions and the reagents present. The carboxylic acid group might undergo reactions such as esterification or amide formation. The piperidine ring might undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this molecule would depend on its structure. For example, the presence of the polar carboxylic acid group would likely make the molecule soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this molecule would depend on its specific physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns .

Future Directions

Future research could involve synthesizing this molecule and studying its properties and potential applications. This could include testing its biological activity and investigating its potential use in medicine or other fields .

properties

IUPAC Name

(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-11(15(18)19)14(16)10-6-4-5-7-12(10)20-2/h4-7,11,14H,3,8-9H2,1-2H3,(H,18,19)/t11-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZIJOUYZWYCFA-SMDDNHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 3
(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 4
(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.